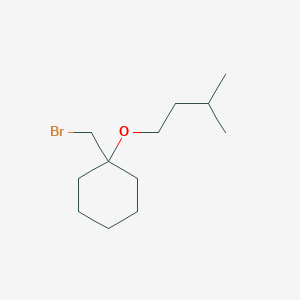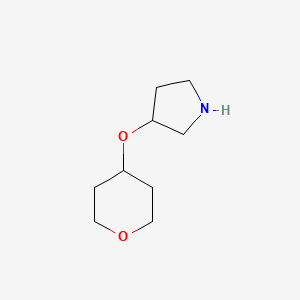![molecular formula C6H6O4 B13631041 Hexahydrofuro[3,4-b]furan-4,6-dione](/img/structure/B13631041.png)
Hexahydrofuro[3,4-b]furan-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexahydrofuro[3,4-b]furan-4,6-dione is a bicyclic organic compound with a unique structure that has garnered interest in various fields of scientific research. This compound is characterized by its fused furan rings and dione functional groups, making it a versatile molecule for chemical synthesis and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydrofuro[3,4-b]furan-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction between 1,3-dicarbonyl compounds and ethyl bromopyruvate or ethyl 2-chloroacetoacetate in the presence of ammonium acetate in aqueous ethanol . This reaction proceeds through a series of steps, including O-alkylation and cyclization, to form the desired bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Hexahydrofuro[3,4-b]furan-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can convert the dione groups to diols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
Hexahydrofuro[3,4-b]furan-4,6-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which hexahydrofuro[3,4-b]furan-4,6-dione exerts its effects involves its interaction with specific molecular targets. For instance, as an acyl-ACP thioesterase inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of acyl-ACP intermediates and thereby disrupting fatty acid biosynthesis . This inhibition can lead to the accumulation of acyl-ACP and a subsequent reduction in fatty acid production, which is crucial for the growth and survival of certain organisms.
Comparison with Similar Compounds
Hexahydrofuro[3,4-b]furan-4,6-dione can be compared with other similar bicyclic compounds, such as:
Hexahydrofuro[3,2-b]furan-3,6-diamine: This compound has a similar bicyclic structure but contains amine groups instead of dione groups.
Hexahydrofuro[3,4-b]furan-4-ol:
The uniqueness of this compound lies in its specific dione functionality, which imparts distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C6H6O4 |
|---|---|
Molecular Weight |
142.11 g/mol |
IUPAC Name |
2,3,3a,6a-tetrahydrofuro[2,3-c]furan-4,6-dione |
InChI |
InChI=1S/C6H6O4/c7-5-3-1-2-9-4(3)6(8)10-5/h3-4H,1-2H2 |
InChI Key |
XSWYJJOVZZIPTD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2C1C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(R)-[(9H-Fluoren-9-ylmethoxycarbonylamino)]-(1H-indol-3-YL)-acetic acid](/img/structure/B13630970.png)
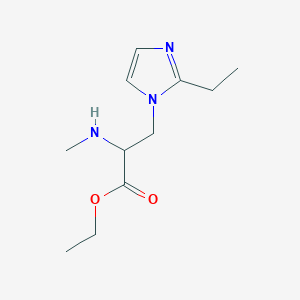
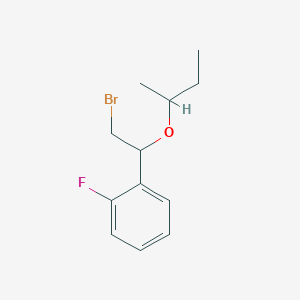
![2-{[(Benzyloxy)carbonyl]amino}-4-(oxan-4-yl)butanoic acid](/img/structure/B13630980.png)

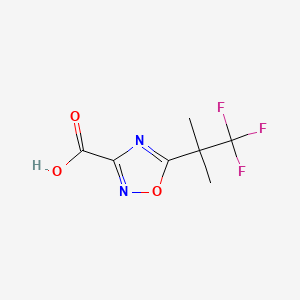
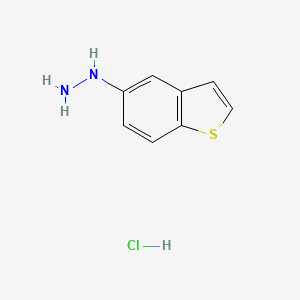

![2-[2-(1-methyl-1H-pyrazol-5-yl)ethyl]cyclobutan-1-ol](/img/structure/B13631014.png)
